7-chloro-4aH-3,1-benzoxazine-2,4-dione
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Overview
Description
7-chloro-4aH-3,1-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family. It is characterized by a benzene ring fused with an oxazine ring, containing a chlorine atom at the 7th position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4aH-3,1-benzoxazine-2,4-dione typically involves the reaction of 7-chloroisatoic anhydride with appropriate reagents. One common method includes the cyclization of 7-chloroisatoic anhydride in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired benzoxazine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of substituted benzoxazine compounds with various functional groups.
Scientific Research Applications
7-chloro-4aH-3,1-benzoxazine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-chloro-4aH-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-chloroisatoic anhydride: Shares a similar structure but lacks the oxazine ring.
2H-1,3-benzoxazine-2,4(3H)-dione: Similar core structure but without the chlorine substitution.
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Another chlorinated benzoxazine derivative with a methyl group.
Uniqueness
7-chloro-4aH-3,1-benzoxazine-2,4-dione is unique due to its specific substitution pattern and the presence of both chlorine and oxazine functionalities. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H4ClNO3 |
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Molecular Weight |
197.57 g/mol |
IUPAC Name |
7-chloro-4aH-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3,5H |
InChI Key |
BKUCAMQGFURYJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=O)OC(=O)C21)Cl |
Origin of Product |
United States |
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